molecular formula C8H11NO2 B2907139 N-isopropylfuran-3-carboxamide CAS No. 1090869-71-8

N-isopropylfuran-3-carboxamide

Cat. No.: B2907139
CAS No.: 1090869-71-8
M. Wt: 153.181
InChI Key: MUNPETWGBVFLFP-UHFFFAOYSA-N
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Description

N-isopropylfuran-3-carboxamide is an organic compound belonging to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-isopropylfuran-3-carboxamide typically involves the amidation of furan-3-carboxylic acid with isopropylamine. The reaction is usually carried out under mild conditions using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The general reaction scheme is as follows:

Furan-3-carboxylic acid+IsopropylamineDCCThis compound+Dicyclohexylurea\text{Furan-3-carboxylic acid} + \text{Isopropylamine} \xrightarrow{\text{DCC}} \text{this compound} + \text{Dicyclohexylurea} Furan-3-carboxylic acid+IsopropylamineDCC​this compound+Dicyclohexylurea

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions: N-isopropylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products:

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: N-isopropylfuran-3-amine.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

N-isopropylfuran-3-carboxamide has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and as a potential ligand for receptor binding studies.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity against various diseases.

    Industry: It is utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-isopropylfuran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The furan ring’s aromatic nature allows for π-π interactions with aromatic residues in proteins, further stabilizing the binding.

Comparison with Similar Compounds

    Furan-3-carboxamide: Lacks the isopropyl group, leading to different chemical properties and reactivity.

    N-methylfuran-3-carboxamide: Contains a methyl group instead of an isopropyl group, affecting its steric and electronic properties.

    N-ethylfuran-3-carboxamide: Contains an ethyl group, leading to variations in its chemical behavior and applications.

Uniqueness: N-isopropylfuran-3-carboxamide is unique due to the presence of the isopropyl group, which influences its steric hindrance and electronic distribution. This uniqueness can affect its reactivity and binding affinity in various chemical and biological contexts, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-propan-2-ylfuran-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-6(2)9-8(10)7-3-4-11-5-7/h3-6H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNPETWGBVFLFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=COC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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